molecular formula C9H10ClNO2 B7870101 5-Chloro-2-(dimethylamino)benzoic acid

5-Chloro-2-(dimethylamino)benzoic acid

Cat. No. B7870101
M. Wt: 199.63 g/mol
InChI Key: TYTDINDFLWOUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(dimethylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(dimethylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of SGLT2 Inhibitors for Diabetes Therapy : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally related to 5-Chloro-2-(dimethylamino)benzoic acid, is a key intermediate in synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. This synthesis uses dimethyl terephthalate as a starting material and demonstrates scalability and cost-effectiveness in industrial processes (Zhang et al., 2022).

  • Anion Recognition : 4-(N,N-Dimethylamino)benzoic acid, a compound similar to 5-Chloro-2-(dimethylamino)benzoic acid, has been used for anion recognition. It exhibits remarkable selectivity for divalent anions like HPO4^2- and SO4^2- in UV-vis and fluorescence titrations, highlighting its potential in anion sensing applications (Hou & Kobiro, 2006).

  • Reagents for Selenium Detection : 4-Dimethylamino-1,2-phenylenediamine, related to 5-Chloro-2-(dimethylamino)benzoic acid, has been explored as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV) in the visible spectrum, highlighting its utility in selenium detection (Demeyere & Hoste, 1962).

  • Pharmaceuticals and Herbicides : The structural analogs of 5-Chloro-2-(dimethylamino)benzoic acid have been used in the synthesis of pharmaceuticals and herbicides. For example, the conversion of N-alkylaminobenzophenones to benzodiazepines in vivo, where certain aminobenzophenone compounds can transform into benzodiazepines, demonstrates the compound's potential in pharmacological applications (Lahti & Gall, 1976). Additionally, the introduction of a modified amino moiety onto the benzene ring in sulfonylurea structures, which includes derivatives of 5-Chloro-2-(dimethylamino)benzoic acid, has been studied for developing eco-friendly agrochemicals (Zhou et al., 2020).

  • Antimicrobial Applications : Some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid, structurally related to 5-Chloro-2-(dimethylamino)benzoic acid, exhibit specific antimicrobial activities, suggesting their potential in treating multidrug-resistant infections (Limban et al., 2008).

properties

IUPAC Name

5-chloro-2-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTDINDFLWOUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(dimethylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.